molecular formula C8H8O2 B1315534 3-(Hydroxymethyl)benzaldehyde CAS No. 52010-98-7

3-(Hydroxymethyl)benzaldehyde

Cat. No. B1315534
CAS RN: 52010-98-7
M. Wt: 136.15 g/mol
InChI Key: CDNQOMJEQKBLBN-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H8O2 . It has an average mass of 136.148 Da and a monoisotopic mass of 136.052429 Da . It is also known by other names such as 3-Formylbenzyl alcohol and 3-Hydroxymethylbenzaldehyde .


Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)benzaldehyde consists of a benzene ring with a formyl group (-CHO) and a hydroxymethyl group (-CH2OH) attached to it .

Scientific Research Applications

Green Chemistry and Synthesis

An innovative application in green chemistry involves using ionic liquids as solvents and catalysts for organic reactions, such as the Knoevenagel condensation, which is a cornerstone in synthesizing coumarins and other important organic compounds. This approach not only exemplifies the utility of 3-(Hydroxymethyl)benzaldehyde in synthesizing complex organic molecules but also highlights the shift towards more sustainable and environmentally-friendly chemical processes (Verdía, Santamarta, & Tojo, 2017).

Materials Science

In materials science, 3-(Hydroxymethyl)benzaldehyde derivatives have been explored for their potential in creating new materials with specific properties. For instance, the synthesis and characterization of novel isochromene derivatives via tandem Ugi reaction/nucleophilic substitution demonstrate the compound's role in developing materials with potential applications in various industries, including pharmaceuticals and agrochemicals (Banfi et al., 2010).

Catalysis and Chemical Transformations

The compound has been utilized in catalysis, where it serves as a precursor or intermediate in various chemical transformations. Research has demonstrated its role in the synthesis of α-(hydroxymethyl)benzaldehydes via Diels–Alder reactions, showcasing its utility in complex organic syntheses and the development of new synthetic methodologies (Morrison & Burnell, 2001).

Enzymatic Synthesis

Enzyme catalysis represents another significant area of application, where enzymes like benzaldehyde lyase are used to catalyze the formation and cleavage of benzoin derivatives, further emphasizing the compound's role in biocatalysis and the production of chiral intermediates for pharmaceutical applications (Kühl et al., 2007).

Analytical Chemistry

In analytical chemistry, derivatives of 3-(Hydroxymethyl)benzaldehyde have been explored for detecting nitroaromatics, a class of compounds with significant environmental and security implications. This application underscores the compound's utility in developing sensitive and selective detection methods for hazardous substances (Chattopadhyay et al., 2018).

Safety And Hazards

While specific safety and hazard information for 3-(Hydroxymethyl)benzaldehyde is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

3-(hydroxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-5-7-2-1-3-8(4-7)6-10/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNQOMJEQKBLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80520852
Record name 3-(Hydroxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)benzaldehyde

CAS RN

52010-98-7
Record name 3-(Hydroxymethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52010-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of isophtalaldehyde (8 g) in ethanol (80 mL) at room temperature was added NaBH4 portion wise, until about 50% reaction by TLC. The reaction mixture was quenched with 25% ammonium acetate, extracted with ethyl acetate, which was washed with brine (2×), dried over sodium sulfate, filtered and evaporated to dryness. Purification of the residue by flash chromatography using 50% ether in hexane afforded the pure title compound.
Quantity
8 g
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80 mL
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Synthesis routes and methods II

Procedure details

To a solution of isophtalaldehyde (8 g) in ethanol (80 mL) at room temperature was added NaBH portion wise, until about 50% reaction by TLC. The reaction mixture was quenched with 25% ammonium acetate, extracted with ethyl acetate, which was washed with brine (2x), dried over sodium sulfate, filtered and evaporated to dryness. Purification of the residue by flash chromatography using 50% ether in hexane afforded the pure title compound.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
NaBH
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0 (± 1) mol
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80 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A particularly advantageous feature of the oxidative method is shape selectivity, as illustrated by the oxidation of three benzenedimethanol isomers as shown in FIG. 1 (Example 6 below). Oxidation of 1,2-benzenedimethanol resulted in very low conversion, yielding a mixture of phthalide, phthalaldehyde, and 2-(hydroxymethyl)benzaldehyde (a mono-oxidized product). Oxidation of 1,3-benzenedimethanol yielded only the mono-oxidized product 3-(hydroxymethyl)benzaldehyde. Oxidation of 1,4-benzenedimethanol yielded terephthalaldehyde. These results show that the H-K-OMS-2 catalyst gives shape selective reaction products.
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Synthesis routes and methods IV

Procedure details

To isophthalaldehyde (200 g) in absolute ethanol (3 L) at 0° C. was added NaBH4 (15.6 g). After 1 hour at O° C. the reaction mixture was poured onto 25% aqueous ammonium acetate (2 L). The ethanol was evaporated and the product was extracted with EtOAc. The resulting mixture was purified by flash chromatography (30% EtOAc/Hexane) to provide 94 g of the title product.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
15.6 g
Type
reactant
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Quantity
3 L
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2 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)benzaldehyde
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3-(Hydroxymethyl)benzaldehyde
Reactant of Route 5
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Citations

For This Compound
55
Citations
E Zimerson, M Bruze - Acta dermato-venereologica, 2002 - medicaljournalssweden.se
… -phenol and 4-tertbutyl-2-(5-tert-butyl-2-hydroxy-benzyloxymethyl)-phenol wereusedaspotentialcross-reactingsubstances.5-tert-Butyl2-hydroxy-3-hydroxymethyl-benzaldehyde …
Number of citations: 5 medicaljournalssweden.se
E Zimerson, M Bruze - American Journal of Contact Dermatitis, 2002 - liebertpub.com
… Data from "H NMR, C NMR, and MS are consistent with the structure 5-tert-butyl-2-hydroxy3-hydroxymethyl-benzaldehyde (V). With HMQC and HMBC chemical shifts could be assigned …
Number of citations: 15 www.liebertpub.com
K Egenolf, J Schöne, J Conrad, C Braunberger… - Frontiers in Molecular … - frontiersin.org
Biological Nitrification Inhibition (BNI) is defined as the plant-mediated control of soil nitrification via the release of nitrification inhibitors (Subbarao et al. 2006). BNI of Brachiaria …
Number of citations: 0 www.frontiersin.org
M Avenel‐Audran, A Goossens, E Zimerson… - Contact …, 2003 - Wiley Online Library
… 4-tert-butyl-2-hydroxymethyl-phenol (compound 2, CAS 6638-87-5) (synthesized at our laboratory as described elsewhere (11)), 5-tert-butyl-2-hydroxy-3-hydroxymethyl-benzaldehyde (…
Number of citations: 81 onlinelibrary.wiley.com
XQ Hao, YN Wang, JR Liu, KL Wang, JF Gong… - Journal of …, 2010 - Elsevier
The unsymmetrical, achiral and chiral NCN pincer ligand precursors (3a-3d) with oxazoline and pyrazole as N donors as well as (3e) which has oxazolinyl and amino group have been …
Number of citations: 56 www.sciencedirect.com
K Tong, R Zhang, F Ren, T Zhang, J He, J Cheng, Z Yu… - Molecules, 2021 - mdpi.com
Novel α-aminoamide derivatives containing different benzoheterocyclics moiety were synthesized and evaluated as voltage-gated sodium ion channels blocks the treatment of pain. …
Number of citations: 3 www.mdpi.com
M Li, LP Cheng, W Pang, ZJ Zhong… - ACS Medicinal …, 2020 - ACS Publications
Neuraminidase (NA) is an important target for current research on anti-influenza drugs. The acylhydrazone derivatives containing the −CONHN═CH– framework have been shown to …
Number of citations: 14 pubs.acs.org
DP Dekker, Jakob J.*, Greeff, daniël F … - South African Journal …, 1980 - journals.co.za
The synthesis of W-isopropyl-p-phenylalanine derivatives from 4-benzal-2-phenyl-5-oxazolone derivatives is described. A number of W-isopropyi-p-hydroxyphenyipropanolamine and W…
Number of citations: 0 journals.co.za
H Cong, Q Chen, Q Geng, Z Tao… - Chinese Journal of …, 2015 - Wiley Online Library
The cucurbit[8]uril (Q[8]) mediated oxidation of benzenedimethanols with o‐iodoxybenzoic acid (IBX) in aqueous solution has been investigated, and the results reveal the …
Number of citations: 12 onlinelibrary.wiley.com
AM Verma, N Kishore - New Journal of Chemistry, 2017 - pubs.rsc.org
The presence of very high amounts of oxy-components in unprocessed bio-oil after thermochemical conversion of lignocellulosic biomass is an undesirable property of bio-oil. This …
Number of citations: 16 pubs.rsc.org

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